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molecular formula C7H12O2 B8379481 5-Methyl-4-oxocaproaldehyde

5-Methyl-4-oxocaproaldehyde

Cat. No. B8379481
M. Wt: 128.17 g/mol
InChI Key: LESSODBPWQKYEB-UHFFFAOYSA-N
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Patent
US05329033

Procedure details

5-Methyl-4-oxocaproaldehyde (b1) was prepared analogously to a1 by reaction of iso-butyryl chloride and allyl chloride (see I.1.). 45.6 g (356 mmol) of b1 were reacted with cyclopentadiene and potassium tert-butylate and the mixture was worked up, analogously to instructions I.1. Column chromatography gave 19.6 g (35%) of indene b2 as a yellow oil (2 double bond isomers).
[Compound]
Name
a1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(C)C.C(Cl)C=C.[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:20]1[CH2:24][CH:23]=[CH:22][CH:21]=1.CC([O-])(C)C.[K+]>>[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:12]([C:13]1[CH:22]=[CH:21][CH:20]=[C:24]2[C:14]=1[CH:15]=[CH:16][CH2:23]2)([CH3:19])[CH3:11] |f:4.5|

Inputs

Step One
Name
a1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
45.6 g
Type
reactant
Smiles
CC(C(CCC=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC=O)=O)C
Name
Type
product
Smiles
C(C)(C)C1=C2C=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05329033

Procedure details

5-Methyl-4-oxocaproaldehyde (b1) was prepared analogously to a1 by reaction of iso-butyryl chloride and allyl chloride (see I.1.). 45.6 g (356 mmol) of b1 were reacted with cyclopentadiene and potassium tert-butylate and the mixture was worked up, analogously to instructions I.1. Column chromatography gave 19.6 g (35%) of indene b2 as a yellow oil (2 double bond isomers).
[Compound]
Name
a1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(C)C.C(Cl)C=C.[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:20]1[CH2:24][CH:23]=[CH:22][CH:21]=1.CC([O-])(C)C.[K+]>>[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:12]([C:13]1[CH:22]=[CH:21][CH:20]=[C:24]2[C:14]=1[CH:15]=[CH:16][CH2:23]2)([CH3:19])[CH3:11] |f:4.5|

Inputs

Step One
Name
a1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
45.6 g
Type
reactant
Smiles
CC(C(CCC=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC=O)=O)C
Name
Type
product
Smiles
C(C)(C)C1=C2C=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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